
Butyl(2-ethylhexyl)dimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(2-ethylhexyl)dimethylammonium bromide is a quaternary ammonium compound with the molecular formula C14H32BrN and a molecular weight of 294.31458 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl(2-ethylhexyl)dimethylammonium bromide typically involves the quaternization of dimethylamine with butyl bromide and 2-ethylhexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(2-ethylhexyl)dimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate or sodium chloride in aqueous or organic solvents.
Oxidation and Reduction Reactions: Can involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Butyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of butyl(2-ethylhexyl)dimethylammonium bromide primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in applications such as emulsification and phase transfer catalysis. The molecular targets and pathways involved include the interaction with lipid membranes and proteins, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Bromide: Known for its use in biological applications.
Dodecyltrimethylammonium Bromide: Commonly used in industrial formulations.
Uniqueness
Butyl(2-ethylhexyl)dimethylammonium bromide is unique due to its specific alkyl chain structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
93839-31-7 |
|---|---|
Molekularformel |
C14H32BrN |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
butyl-(2-ethylhexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C14H32N.BrH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GRJJERMAONLFPW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)C[N+](C)(C)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


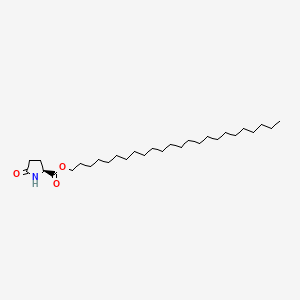
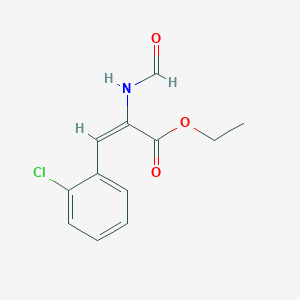
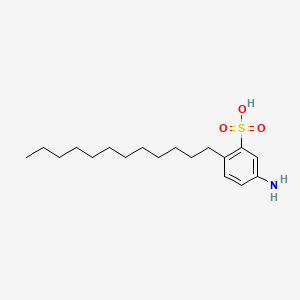

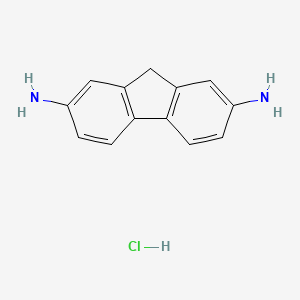
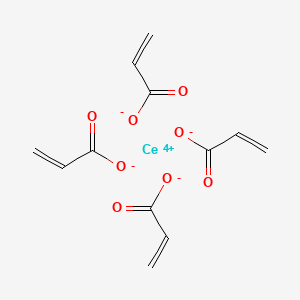

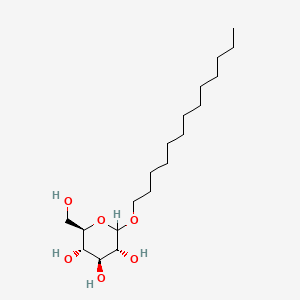
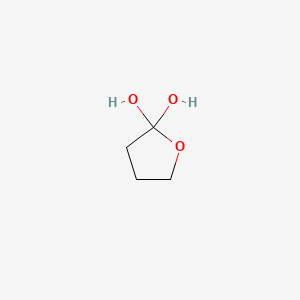

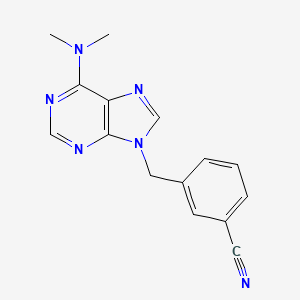
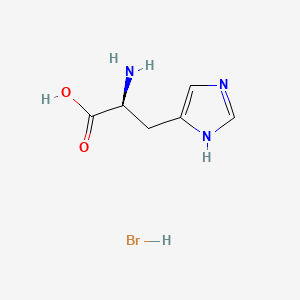
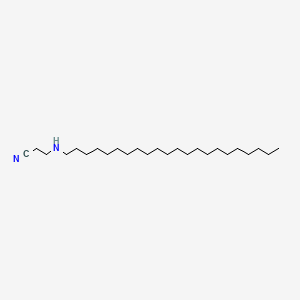
![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)
